ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate

Description

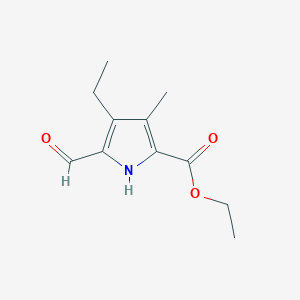

Ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by a 1H-pyrrole core with four distinct substituents: an ethyl group at position 4, a formyl group at position 5, a methyl group at position 3, and an ethyl ester at position 2. This compound is structurally notable for its planar pyrrole ring system, which is stabilized by intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and weak C–H⋯O interactions, as observed in analogous pyrrole derivatives . The formyl group at position 5 provides a reactive site for further functionalization, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-8-7(3)10(11(14)15-5-2)12-9(8)6-13/h6,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKWGTHVNZEDTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C)C(=O)OCC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322025 | |

| Record name | ST4052938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4391-87-1 | |

| Record name | NSC400239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST4052938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate typically involves the formylation of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position . The reaction is carried out under controlled conditions to ensure the selective formylation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar formylation techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, facilitated by the electron-donating effects of the ethyl and methyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Ethyl 4-ethyl-5-carboxy-3-methyl-1H-pyrrole-2-carboxylate.

Reduction: Ethyl 4-ethyl-5-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new pharmaceuticals with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate and related pyrrole derivatives:

Key Structural and Functional Insights :

The formyl group at C5 is a common feature in reactive intermediates, enabling condensation reactions (e.g., Knoevenagel) for drug candidates .

Ester Group Influence :

- Ethyl vs. benzyl esters : The benzyl analog exhibits higher lipophilicity (logP ~2.8 estimated) compared to the target compound’s ethyl ester (logP ~1.5–2.0), impacting bioavailability.

- Methyl esters (e.g., ) reduce molecular weight but may decrease metabolic stability due to faster hydrolysis.

Synthetic Yields and Methods :

- The target compound’s synthesis can be inferred from benzyl analog protocols , where thallium(III) nitrate on Montmorillonite clay achieves 85% yield. Ethyl esters generally require milder conditions than benzyl derivatives.

Spectroscopic and Physical Properties :

- NMR shifts : The target’s 3-methyl group would resonate near δ 2.22 ppm (cf. δ 2.12 ppm in compound 211 ), while the 4-ethyl group may split into a triplet (δ ~1.3 ppm, J=7.2 Hz) .

- Melting points : Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate melts at 98°C, suggesting the target compound’s m.p. would be lower due to reduced symmetry.

Biological Activity

Ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities. This article aims to present a comprehensive overview of the compound's biological activity, including its antibacterial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrrole ring substituted with ethyl and formyl groups. This unique arrangement contributes to its biological properties. The molecular formula is , and it exhibits notable solubility in organic solvents, which influences its bioavailability.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. For instance, azomethines derived from this compound have shown effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.12 | |

| Bacillus subtilis | 6.25 | |

| Escherichia coli | 12.5 |

Cytotoxicity and Anticancer Potential

Research has indicated that this compound may possess cytotoxic effects against various cancer cell lines. In vitro studies have reported significant inhibition of cell proliferation in human cancer cell lines, suggesting potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on the antibacterial efficacy of pyrrole derivatives found that this compound exhibited superior activity when modified into azomethine derivatives. These modifications enhanced its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 μM after 48 hours of treatment, demonstrating its potential as a lead compound in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell lysis.

- Cytotoxic Mechanism : It induces apoptosis in cancer cells through mitochondrial pathway activation, increasing reactive oxygen species (ROS) levels that trigger apoptotic signaling cascades.

Q & A

Q. What are the common synthetic routes for ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis of pyrrole carboxylates typically involves multi-step reactions, such as cyclization of substituted precursors or functionalization of preformed pyrrole cores. For example, a general procedure involves reacting substituted azirines with aldehydes or ketones under mild acidic conditions to form pyrrole derivatives . Key factors affecting yield and purity include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates.

- Temperature control : Reactions often proceed at 60–80°C to avoid decomposition of sensitive formyl groups.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for formylation steps .

- Substituent effects : Steric hindrance from ethyl and methyl groups may reduce yields (e.g., 43–48% for analogous compounds) .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include the formyl proton (δ ~9.3–10.0 ppm) and ester carbonyl carbon (δ ~161–165 ppm). Substituents like ethyl and methyl groups exhibit distinct splitting patterns (e.g., ethyl groups at δ 1.15–1.37 ppm for CH₃ and δ 2.60 ppm for CH₂) .

- X-ray crystallography : Reveals planarity of the pyrrole ring and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the crystal lattice) . For example, the title compound’s crystal structure shows a mean σ(C–C) bond length deviation of 0.006 Å, confirming structural integrity .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are effective in predicting the reactivity and electronic properties of this pyrrole derivative?

Density Functional Theory (DFT) calculations are critical for analyzing electronic properties and reaction pathways:

- Reactivity prediction : DFT can model electrophilic substitution sites, showing the formyl group at C5 enhances electron deficiency at C3 and C4, making these positions reactive toward nucleophiles .

- Reaction path optimization : Quantum chemical calculations combined with experimental data (e.g., ICReDD’s approach) reduce trial-and-error by predicting optimal conditions for multi-component reactions .

- Spectroscopic validation : Calculated NMR chemical shifts (via gauge-including atomic orbital methods) align with experimental data, resolving ambiguities in signal assignments .

Q. How can researchers address discrepancies in reported spectral data or reaction yields for similar pyrrole carboxylates?

Discrepancies often arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ in NMR can shift proton signals (e.g., NH protons appear at δ 8.84–12.52 ppm depending on solvent) .

- Reaction scalability : Milligram-scale reactions may report higher yields (e.g., 45–72%) than gram-scale syntheses due to purification losses .

- Substituent variability : Electron-withdrawing groups (e.g., formyl) reduce yields compared to alkyl-substituted analogs .

Methodological mitigation : - Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

- Standardize solvent and temperature conditions for NMR comparisons .

Q. What are the key considerations in designing multi-step syntheses for derivatives of this compound in medicinal chemistry?

- Functionalization strategies :

- Acylation : Reacting the formyl group with amines or hydrazines to form Schiff bases (e.g., 21–45% yields for isoquinoline derivatives) .

- Cross-coupling : Suzuki-Miyaura reactions at the pyrrole C4 position require palladium catalysts and inert atmospheres .

- Purification challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.